

Discovery and history of 2-Amino-1-naphthoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-1-naphthoic acid

Cat. No.: B1601721

[Get Quote](#)

An In-Depth Technical Guide to 2-Amino-1-naphthoic Acid

A Foreword on Scarcity and Context

2-Amino-1-naphthoic acid ($C_{11}H_9NO_2$), a seemingly simple derivative of naphthalene, presents a curious case in chemical literature. Unlike its sulfonated analog, 2-amino-1-naphthalenesulfonic acid (Tobias acid), which boasts a rich history intertwined with the rise of the synthetic dye industry, **2-amino-1-naphthoic acid** is not extensively documented.^{[1][2]} Its direct discovery and historical milestones are not prominently recorded, suggesting it has been a compound of niche interest rather than a major industrial intermediate. This guide, therefore, ventures into the known territory of its properties and plausible synthesis, while also exploring the broader context of aminonaphthoic acids to illuminate its potential and significance for researchers and drug development professionals.

Part 1: Historical Context and Plausible Discovery

The history of **2-amino-1-naphthoic acid** is best understood within the larger narrative of naphthalene chemistry that flourished in the late 19th and early 20th centuries. The isolation of naphthalene from coal tar provided chemists with a versatile bicyclic aromatic scaffold, leading to an explosion in the synthesis of derivatives, particularly for the burgeoning dye industry.^[1] Key reactions that enabled the functionalization of the naphthalene ring, such as amination and carboxylation, were heavily investigated.

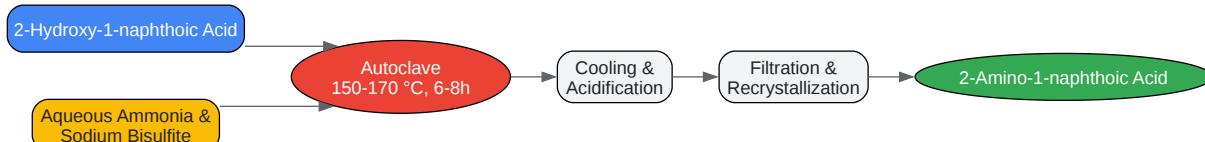
While a specific date or individual credited with the first synthesis of **2-amino-1-naphthoic acid** is not readily found in historical records, its conceptualization would have been a logical extension of the work on related compounds. The development of reactions like the Bucherer reaction, discovered by Robert Lepetit in 1898 and further explored by Hans Theodor Bucherer, provided a general method for converting naphthols to naphthylamines.^{[3][4]} Similarly, copper-catalyzed reactions, pioneered by Fritz Ullmann, offered pathways for C-N bond formation.^[5] It is highly probable that **2-amino-1-naphthoic acid** was first synthesized as part of systematic studies on naphthalene derivatives, though it did not achieve the commercial importance of its sulfonated counterparts.

Part 2: Synthetic Methodologies

The synthesis of **2-amino-1-naphthoic acid** is not commonly detailed in dedicated literature. However, based on established organic chemistry principles for naphthalene derivatives, several viable synthetic routes can be proposed. The choice of pathway depends on the availability of starting materials and desired scale.

Methodology 1: Amination of a Hydroxy-Naphthoic Acid via the Bucherer Reaction

The Bucherer reaction is a cornerstone of naphthalene chemistry, facilitating the conversion of a hydroxyl group to an amino group.^{[3][6]} This approach would begin with 2-hydroxy-1-naphthoic acid.


Causality of Experimental Choices:

- Starting Material: 2-Hydroxy-1-naphthoic acid is the logical precursor as the hydroxyl group is in the correct position for amination.
- Reagents: Ammonia provides the amino group, while sodium bisulfite is the critical catalyst that facilitates the reversible nucleophilic substitution.^[4] The reaction proceeds through an adduct that tautomerizes, making the carbon susceptible to amination.^[7]
- Conditions: The reaction is typically performed in an aqueous medium under pressure and at elevated temperatures to drive the equilibrium towards the amine product.

Experimental Protocol: Bucherer Reaction

- Preparation: In a high-pressure autoclave, charge 2-hydroxy-1-naphthoic acid and an aqueous solution of sodium bisulfite.
- Amination: Add a concentrated aqueous solution of ammonia. The molar excess of ammonia and bisulfite is crucial for high conversion.
- Reaction: Seal the autoclave and heat to 150-170 °C. The internal pressure will rise. Maintain this temperature with stirring for 6-8 hours.
- Work-up: Cool the reactor to room temperature and vent any excess ammonia. The product, **2-amino-1-naphthoic acid**, may precipitate upon cooling or upon acidification of the reaction mixture.
- Purification: The crude product is filtered, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

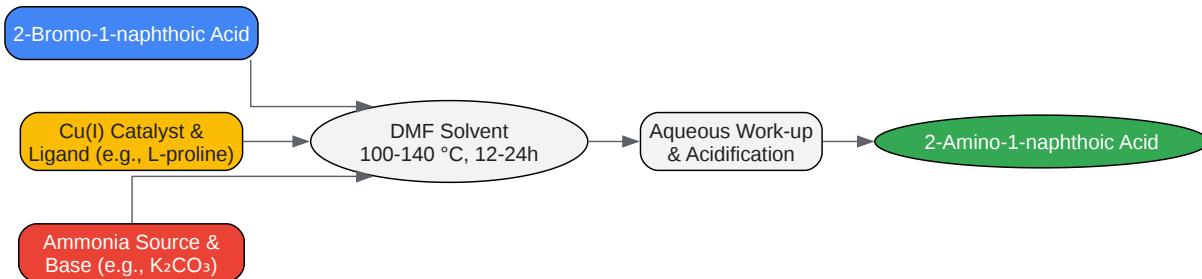
Diagram of Bucherer Reaction Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-1-naphthoic acid** via the Bucherer reaction.

Methodology 2: Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is another classic method for forming aryl-amine bonds, typically from an aryl halide.^[5] This route would involve the amination of 2-bromo-1-naphthoic acid.


Causality of Experimental Choices:

- Starting Material: 2-Bromo-1-naphthoic acid provides a leaving group (bromide) at the desired position for nucleophilic substitution by an amine source.
- Reagents: An ammonia source (e.g., aqueous ammonia or an ammonia equivalent) serves as the nucleophile. A copper(I) salt (e.g., CuI or CuBr) is the essential catalyst. A base, such as potassium carbonate, is required to neutralize the HBr formed during the reaction.
- Ligands: The efficiency of modern Ullmann reactions is often dramatically improved by the addition of a ligand, such as an amino acid or 1,10-phenanthroline, which stabilizes the copper catalyst and facilitates the coupling.[8]
- Solvent: A high-boiling polar aprotic solvent like DMF or NMP is typically used to ensure the reactants remain in solution at the high temperatures required.

Experimental Protocol: Ullmann Condensation

- Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-1-naphthoic acid, a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
- Reagent Addition: Add a high-boiling polar solvent (e.g., DMF) followed by the ammonia source (e.g., a concentrated aqueous solution).
- Reaction: Heat the mixture to 100-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with water and acidify with HCl to precipitate the product.
- Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

Diagram of Ullmann Condensation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **2-Amino-1-naphthoic acid** synthesis via Ullmann condensation.

Part 3: Physicochemical and Spectroscopic Data

Characterization of **2-amino-1-naphthoic acid** is essential for confirming its identity and purity.

The data below is compiled from various chemical supplier databases.^[9]

Table 1: Properties of **2-Amino-1-naphthoic Acid**

Property	Value
CAS Number	79979-69-4
Molecular Formula	C ₁₁ H ₉ NO ₂
Molecular Weight	187.19 g/mol
Appearance	Yellow to Brown Solid
Purity (Typical)	≥97%
Storage Temperature	Room temperature, sealed in dry, dark place
InChI Key	CXOWHCCVISNMIX-UHFFFAOYSA-N
InChI Code	1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14)

Note: Spectroscopic data such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry would need to be acquired from a specific synthesized batch for definitive analysis. Generic spectra are not readily available in public databases.

Part 4: Applications in Research and Drug Development

While direct applications of **2-amino-1-naphthoic acid** are not widely reported, its structure as a bifunctional naphthalene derivative makes it a potentially valuable intermediate in several areas. Its utility can be inferred from the applications of its isomers and related compounds.

Potential as a Building Block in Medicinal Chemistry

Naphthoic acid and aminonaphthalene scaffolds are present in numerous biologically active molecules. The dual amino and carboxylic acid functionalities of **2-amino-1-naphthoic acid** allow for diverse chemical modifications.

- Scaffold for Novel Therapeutics: The amino group can be acylated, alkylated, or used in cyclization reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. This opens the door to creating libraries of novel compounds for screening against various biological targets. For instance, derivatives of its isomer, 3-amino-2-naphthoic acid, are explored in pharmaceuticals and agrochemicals.[\[10\]](#)
- Precursor to Heterocyclic Systems: The ortho-relationship of the amino and carboxyl groups makes it a potential precursor for the synthesis of fused heterocyclic systems, which are privileged structures in drug discovery.

Intermediate in Materials Science and Dye Chemistry

Although not as prominent as Tobias acid, **2-amino-1-naphthoic acid** could serve as a precursor in the synthesis of specialized dyes and pigments. The amino group can be diazotized and coupled to form azo dyes, with the carboxylic acid group available to modulate properties such as solubility or binding to substrates.

Conclusion

2-Amino-1-naphthoic acid remains a compound with underexplored potential. While it lacks the extensive historical and industrial footprint of other naphthalene derivatives, its fundamental structure is of significant interest to the synthetic chemist. The methodologies outlined in this guide, based on robust and well-established named reactions, provide a solid foundation for its synthesis. For researchers in drug discovery and materials science, **2-amino-1-naphthoic acid** represents an open scaffold, ready to be elaborated into novel molecules with unique functions. Its story is not one of a celebrated past, but perhaps of a future yet to be written in the laboratories that choose to explore its synthetic possibilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1-naphthoic acid | 79979-69-4 [sigmaaldrich.com]
- 10. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Discovery and history of 2-Amino-1-naphthoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1601721#discovery-and-history-of-2-amino-1-naphthoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com